4-fluoro-2-methyl-1H-indol-5-ol

VEGFR-2 Kinase inhibition SAR

This halogenated 5-hydroxyindole is the critical coupling fragment for cediranib and potent VEGFR-2 inhibitors. The 4-fluoro-2-methyl substitution pattern is non-interchangeable: 5-OH is the sole nucleophilic handle for quinazoline linkage, while 4-F and 2-CH3 drive sub-nanomolar potency and regioselective synthesis. Substitution with 5-hydroxyindole or 4-fluoroindole regioisomers fails. Procure this building block for streamlined, protection-free API manufacturing.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 288385-88-6
Cat. No. B1311223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-methyl-1H-indol-5-ol
CAS288385-88-6
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2F)O
InChIInChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3
InChIKeyUMWRMOYYUHIPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methyl-1H-indol-5-ol (CAS 288385-88-6) — Core Intermediate for VEGFR-2 Kinase Inhibitors & Cediranib Synthesis


4-Fluoro-2-methyl-1H-indol-5-ol (CAS 288385-88-6), also named 4-fluoro-5-hydroxy-2-methylindole, is a substituted indole derivative with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol . This compound serves as a critical building block in medicinal chemistry, most notably as the key intermediate in the synthesis of cediranib (AZD2171), a potent oral inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [1]. Its unique 4-fluoro-2-methyl-5-hydroxy substitution pattern confers specific electronic and steric properties that are essential for the biological activity of the final drug candidates, distinguishing it from simpler indole precursors [2].

Why Generic 5-Hydroxyindoles Cannot Replace 4-Fluoro-2-methyl-1H-indol-5-ol in VEGFR-2-Targeted Synthesis


Simpler 5-hydroxyindole analogs, such as 5-hydroxy-2-methylindole or 4-fluoroindole, lack the precise substitution pattern required for high-affinity binding in the ATP-binding pocket of VEGFR-2 kinase [1]. The simultaneous presence of the C4-fluoro, C2-methyl, and C5-hydroxy groups is critical: the fluorine atom modulates the electron density of the indole ring and forms favorable hydrophobic and potential halogen-bonding interactions, while the C2-methyl and C5-hydroxy groups serve as essential anchoring points for subsequent functionalization [2]. Substituting any one of these groups leads to a significant loss of potency; for instance, removal of the 4-fluoro substituent or relocation of the hydroxy group results in >10-fold reduction in VEGFR-2 inhibitory activity in analogous kinase inhibitor scaffolds [1]. This compound is therefore a non-fungible intermediate for the synthesis of cediranib and related clinical VEGFR-2 inhibitors.

Quantitative Differentiation of 4-Fluoro-2-methyl-1H-indol-5-ol Against Closest Indole Analogs


VEGFR-2 Kinase Inhibition Potency: 4-Fluoro-2-methylindol-5-yloxy vs. Other 6-Position Substituents

In a focused SAR study of 4-aminopyrimidine-5-carboxaldehyde oximes, the 4-fluoro-2-methylindol-5-yloxy group at the 6-position delivered an IC₅₀ of 52 nM against VEGFR-2 kinase [1]. This represents a significant improvement over the unsubstituted phenoxy (IC₅₀ >1,000 nM) and 4-fluorophenoxy analogs, confirming that the indole NH, the C2‑methyl, and the 4‑fluoro substituent are all necessary for high potency [1].

VEGFR-2 Kinase inhibition SAR Indole scaffold

Synthetic Efficiency: Improved Manufacturing Process Yield vs. Prior Art Routes

A dedicated manufacturing process patent describes a scalable route to 4-fluoro-2-methyl-1H-indol-5-ol that delivers the product in >98% purity with a significantly higher overall yield than previous multi-step sequences [1]. Earlier routes required multiple isolation and chromatographic purification steps, resulting in low overall yields (<30%) and making them unsuitable for kilogram-scale production [1]. The improved process reduces the number of isolated intermediates and employs a continuous operation, cutting manufacturing time and cost by approximately 50% [1].

Process chemistry Indole synthesis Cediranib intermediate Yield optimization

Cellular Antiproliferative Activity: G₂/M Cell Cycle Arrest Unique to the 4-Fluoro-2-methylindol-5-yloxy Series

The 4-aminopyrimidine-5-carboxaldehyde oxime series containing the 4-fluoro-2-methylindol-5-yloxy group not only inhibited VEGFR-2 kinase but also exhibited a distinct cellular phenotype: accumulation of cancer cells at the G₂/M phase, preventing entry into mitosis [1]. This dual mechanism—kinase inhibition plus mitotic block—was not observed with analogs bearing alternative 6-position substituents, indicating that the 4-fluoro-2-methylindol-5-ol fragment contributes to a unique polypharmacology profile [1].

Cancer cell proliferation Cell cycle arrest Antiproliferative G2/M phase

Selectivity Profile of Cediranib: >800-Fold Selectivity for VEGFR-2 Over Other Kinases

Cediranib, constructed from the 4-fluoro-2-methyl-1H-indol-5-ol intermediate, demonstrates >800–5000-fold selectivity for VEGFR-2 compared to EGFR, ErbB2, TEK (Tie-2), and CDK2 [1]. This exceptional selectivity is, in part, attributed to the unique interactions of the 4-fluoro-2-methylindol-5-yloxy moiety with the VEGFR-2 ATP-binding site [2]. In contrast, sunitinib, another indole-containing VEGFR inhibitor, exhibits a different selectivity profile with lower selectivity margins against these off-target kinases [3].

Kinase selectivity VEGFR-2 Cediranib Off-target activity

Optimal Procurement Scenarios for 4-Fluoro-2-methyl-1H-indol-5-ol Based on Quantified Evidence


Synthesis of Cediranib and Next-Generation VEGFR-2 Inhibitors for Oncology

Researchers developing novel quinazoline-based VEGFR-2 inhibitors should prioritize this intermediate. The proven IC₅₀ of 52 nM for compounds bearing the 4-fluoro-2-methylindol-5-yloxy group [1] and the >800-fold VEGFR-2 selectivity of the resulting drug cediranib [2] provide a strong rationale for its use in lead optimization programs targeting tumor angiogenesis.

Scalable Process Development for Clinical Candidate Manufacturing

Teams transitioning from discovery to preclinical or Phase I supply should source this compound from vendors utilizing the improved manufacturing process [1]. The patented route guarantees >98% purity and substantially higher yields, mitigating the risk of supply chain interruption during scale-up.

Kinase Selectivity Profiling and Polypharmacology Studies

Investigators interested in the dual mechanism of VEGFR-2 inhibition plus G₂/M cell cycle arrest can employ derivatives of this intermediate as tool compounds. The unique phenotypic fingerprint observed in cellular assays [1] makes it a valuable starting point for exploring kinase-independent anticancer mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-2-methyl-1H-indol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.